molecular formula C10H8N3NaO2 B14489744 1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt CAS No. 63979-28-2

1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt

Cat. No.: B14489744
CAS No.: 63979-28-2
M. Wt: 225.18 g/mol
InChI Key: TWCGUXQAABROHJ-UHFFFAOYSA-M
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Description

1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is a derivative of the 1,2,3-triazole family, which is known for its versatile chemical properties and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles in high yields. The reaction conditions generally involve the use of copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine, and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of 1,2,3-triazole derivatives often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of these compounds under controlled conditions. For example, the use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to produce high yields of 1,2,3-triazoles .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1,2,3-triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit the activity of these enzymes, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

63979-28-2

Molecular Formula

C10H8N3NaO2

Molecular Weight

225.18 g/mol

IUPAC Name

sodium;5-methyl-1-phenyltriazole-4-carboxylate

InChI

InChI=1S/C10H9N3O2.Na/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,14,15);/q;+1/p-1

InChI Key

TWCGUXQAABROHJ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)[O-].[Na+]

Origin of Product

United States

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